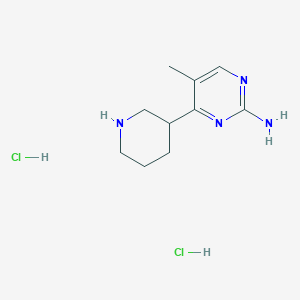

5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

Descripción

Propiedades

IUPAC Name |

5-methyl-4-piperidin-3-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4.2ClH/c1-7-5-13-10(11)14-9(7)8-3-2-4-12-6-8;;/h5,8,12H,2-4,6H2,1H3,(H2,11,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGLVHGMXBYNQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2CCCNC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves the reaction of 5-methyl-4-(piperidin-3-yl)pyrimidine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted under acidic or basic conditions.

Substitution: Halogens, alkylating agents; often carried out in polar solvents like water or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry

- The compound is utilized as a building block for synthesizing more complex pyrimidine derivatives, which are essential in drug development. Its structural features facilitate interactions with biological targets, making it a candidate for therapeutic applications, particularly in cancer and infectious disease treatment .

-

Biological Studies

- Enzyme Inhibition : this compound can inhibit specific enzymes by binding to their active sites. This property is crucial for designing drugs that target metabolic pathways involved in various diseases .

- Receptor Modulation : The compound may interact with receptors to modulate signaling pathways, influencing cellular responses and potentially leading to therapeutic effects .

- Pharmaceutical Development

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited a specific kinase involved in cancer cell proliferation. The compound showed a dose-dependent inhibition pattern, indicating its potential as a therapeutic agent against certain types of cancer.

Case Study 2: Receptor Interaction

Research highlighted its interaction with adrenergic receptors, which play a significant role in regulating blood pressure. The binding of the compound led to reduced vascular resistance in experimental models, suggesting its application in managing hypertension.

Mecanismo De Acción

The mechanism of action of 5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological responses, depending on the specific target and context .

Comparación Con Compuestos Similares

4-(4-Cyclopropyl-2-(piperidin-4-yl)thiazol-5-yl)-N-(2-methylpyridin-4-yl)pyrimidin-2-amine Dihydrochloride (Compound 59)

- Molecular Formula : C₁₉H₂₃Cl₂N₇S

- Molecular Weight : 464.40 g/mol

- Key Features :

- Thiazole ring integrated into the pyrimidine scaffold.

- Piperidin-4-yl group (vs. piperidin-3-yl in the target compound).

- 2-Methylpyridin-4-yl substituent.

- Synthesis : High yield (90%) via UPLC-optimized routes, with 95.7% purity .

- Biological Activity : Demonstrates potent fast-killing properties against Plasmodium falciparum, attributed to the thiazole moiety’s electron-withdrawing effects and enhanced binding to parasitic targets .

| Parameter | Target Compound | Compound 59 |

|---|---|---|

| Core Structure | Pyrimidine | Pyrimidine-Thiazole Hybrid |

| Piperidine Position | 3-yl | 4-yl |

| Molecular Weight | 265.18 | 464.40 |

| Reported Bioactivity | Not available | Antimalarial |

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-amine Dihydrochloride

- Molecular Formula : C₈H₁₀Cl₃F₃N₂

- Molecular Weight : 297.54 g/mol

- Key Features :

- Pyridine ring with chloro- and trifluoromethyl substituents.

- Ethylamine sidechain.

5-Methoxy-4-methylpyridin-3-amine•HCl

- Key Features :

- Pyridine core with methoxy and methyl substituents.

- Absence of piperidine or pyrimidine moieties.

- Differentiation : Methoxy groups improve solubility but reduce steric bulk, likely diminishing target affinity compared to the bicyclic amine in the target compound .

Pharmacological and Industrial Relevance

Actividad Biológica

5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure : The compound belongs to the pyrimidine family and features a piperidine moiety, which contributes to its biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1361114-34-2 |

| Molecular Weight | 265.18 g/mol |

The biological activity of this compound is believed to involve its interaction with specific molecular targets. Although detailed mechanisms are not fully elucidated, studies suggest that it may act by:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in disease pathways, particularly in cancer and infectious diseases.

- Receptor Binding : It is hypothesized to bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

Several studies have investigated the biological activities of this compound:

- Antimicrobial Activity : Preliminary research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics.

-

Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, it demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting significant cytotoxicity.

Cell Line IC50 (µM) MCF-7 9.46 MDA-MB-231 11.73 - Antiviral Activity : There are indications that it may possess antiviral properties, although specific viral targets remain to be elucidated.

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the effect of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The results showed that the compound significantly inhibited cell growth and induced apoptosis, with enhanced effects when used in combination with standard chemotherapy agents .

Study on Antimicrobial Properties

Research conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective dosage ranges for potential clinical applications .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

- Absorption : Initial findings suggest good oral bioavailability.

- Metabolism : The compound is metabolized primarily in the liver, with studies indicating moderate metabolic stability.

- Excretion : Predominantly excreted via renal pathways.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 5-Methyl-4-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride, and how can computational tools optimize reaction pathways?

- Answer: Synthesis typically involves multi-step organic reactions, including pyrimidine ring formation and piperidine functionalization. Computational quantum chemical calculations (e.g., reaction path search methods) can predict intermediates, transition states, and optimal reaction conditions, reducing trial-and-error experimentation . For example, coupling density functional theory (DFT) with experimental validation can refine parameters like solvent choice, temperature, and catalyst loading.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer: Use a combination of analytical techniques:

- HPLC with UV detection (≥98% purity threshold) .

- NMR spectroscopy (¹H/¹³C) to confirm piperidine and pyrimidine ring conformations.

- Mass spectrometry (ESI-MS) for molecular weight verification.

Cross-referencing with safety data sheets (SDS) for related dihydrochloride salts ensures consistency in analytical protocols .

Q. What stability considerations are critical for long-term storage of this compound?

- Answer: Store in airtight, light-resistant containers at -20°C under inert gas (e.g., argon). Dihydrochloride salts are hygroscopic; monitor moisture levels via Karl Fischer titration. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can predict degradation pathways .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer: Follow GHS-aligned guidelines for pyridine/piperidine derivatives:

- Use fume hoods and PPE (nitrile gloves, lab coats).

- For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrochloride dissociation .

Advanced Research Questions

Q. How can quantum mechanical calculations resolve contradictions in experimental vs. theoretical reaction yields?

- Answer: Discrepancies often arise from unaccounted solvent effects or transition-state barriers. Employ ab initio molecular dynamics (AIMD) to simulate solvation dynamics or use machine learning (ML) models trained on experimental datasets to predict yield outliers. Cross-validate with ICReDD’s feedback loop methodology .

Q. What mechanistic insights explain the regioselectivity of piperidine substitution in this compound?

- Answer: Regioselectivity is influenced by steric and electronic factors. Computational studies (e.g., Fukui function analysis) identify nucleophilic/electrophilic sites on the pyrimidine ring. Experimental validation via deuterium labeling or X-ray crystallography can confirm proposed mechanisms .

Q. How do researchers address discrepancies in impurity profiling between batches?

- Answer: Implement orthogonal separation techniques:

- LC-MS/MS to detect trace impurities (e.g., unreacted intermediates).

- Ion chromatography for chloride counterion quantification.

Compare against pharmacopeial standards for dihydrochloride salts .

Q. What cross-disciplinary approaches enhance the design of derivatives with improved bioactivity?

- Answer: Combine:

- Structural-activity relationship (SAR) models with molecular docking.

- High-throughput screening (HTS) assays for functional validation.

- Process simulation software to optimize scale-up parameters (e.g., membrane separation for purification) .

Q. How can researchers mitigate solubility challenges in aqueous formulations of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.